N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide is an organic compound characterized by the presence of dichlorophenyl and fluorophenyl groups attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide typically involves the reaction of 2,3-dichloroaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dichlorophenyl)-2-(4-chlorophenyl)acetamide
- N-(2,3-dichlorophenyl)-2-(4-bromophenyl)acetamide
- N-(2,3-dichlorophenyl)-2-(4-methylphenyl)acetamide
Uniqueness
N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Biological Activity
N-(2,3-Dichlorophenyl)-2-(4-fluorophenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the acylation of an appropriate amine with an acyl chloride. The general synthetic route can be outlined as follows:
- Preparation of the Acyl Chloride : React 2,3-dichlorobenzoic acid with thionyl chloride to form the corresponding acyl chloride.
- Acylation Reaction : Combine the acyl chloride with 4-fluoroaniline in the presence of a base (e.g., triethylamine) to yield this compound.
Antimicrobial Activity
Research indicates that derivatives of N-phenylacetamides exhibit significant antimicrobial properties. In particular, compounds with halogen substitutions, such as the dichlorophenyl and fluorophenyl groups, have shown enhanced activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for similar compounds ranging from 4 µg/mL to 64 µg/mL against Mycobacterium tuberculosis, highlighting the potential of halogenated derivatives in developing new antitubercular agents .
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | TBD | TBD |
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | M. tuberculosis |
Other derivatives | 16 - 64 | Various bacteria |
Anticonvulsant Activity
This compound and its analogs have been evaluated for anticonvulsant activity in animal models. The structure-activity relationship (SAR) studies indicate that modifications at the anilide moiety significantly influence efficacy.
- Efficacy in Seizure Models : Certain derivatives demonstrated protection in maximal electroshock (MES) seizure tests, indicating their potential as antiepileptic drugs (AEDs) .
Case Studies
- Antitubercular Agents : A series of N-phenylacetamides were synthesized and tested for their antitubercular activity. The presence of halogen substituents was found to enhance potency against M. tuberculosis strains, with some compounds showing comparable efficacy to standard treatments .
- Anticonvulsant Studies : In a study focused on anticonvulsant activity, several derivatives were synthesized and tested in MES models. Compounds with trifluoromethyl substitutions exhibited significantly higher anticonvulsant protection compared to their dichloro counterparts .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and neurotransmitter regulation, which may explain their antimicrobial and anticonvulsant effects.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO/c15-11-2-1-3-12(14(11)16)18-13(19)8-9-4-6-10(17)7-5-9/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVAECPXCTZYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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